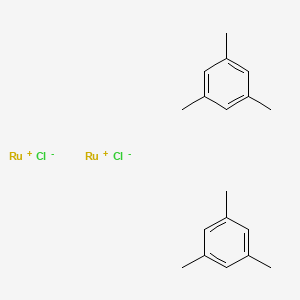
Dichloro(mesitylene)ruthenium(II) dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(mesitylene)ruthenium(II) dimer, also known as bis[dichloro(mesityl)ruthenium], is a coordination compound with the formula [RuCl2(mesitylene)]2. This compound features a ruthenium metal center coordinated to mesitylene (1,3,5-trimethylbenzene) and chloride ligands. It is a yellow to brown crystalline solid that is used primarily as a catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(mesitylene)ruthenium(II) dimer is typically synthesized by reacting mesitylene with ruthenium trichloride hydrate in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaling adjustments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(mesitylene)ruthenium(II) dimer undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium species.
Substitution: Ruthenium complexes with new ligands replacing chloride.
Applications De Recherche Scientifique
Dichloro(mesitylene)ruthenium(II) dimer is widely used in scientific research due to its catalytic properties. Some key applications include:
Mécanisme D'action
The mechanism by which dichloro(mesitylene)ruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center to substrates, facilitating various chemical transformations. The mesitylene ligand stabilizes the ruthenium center, while the chloride ligands can be substituted to activate the metal center for catalysis. The compound often adopts a pseudo-octahedral “piano-stool” structure, which is crucial for its catalytic activity .
Comparaison Avec Des Composés Similaires
- Dichloro(p-cymene)ruthenium(II) dimer
- Dichloro(hexamethylbenzene)ruthenium(II) dimer
- Benzeneruthenium(II) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
Comparison: Dichloro(mesitylene)ruthenium(II) dimer is unique due to its mesitylene ligand, which provides steric bulk and electronic properties that influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in specific catalytic applications, particularly in asymmetric hydrogenation and transfer hydrogenation reactions .
Propriétés
Numéro CAS |
52462-31-4 |
|---|---|
Formule moléculaire |
C18H24Cl4Ru2 |
Poids moléculaire |
584.3 g/mol |
Nom IUPAC |
dichlororuthenium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/2C9H12.4ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;;;/h2*4-6H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
BURZEBAWJUANFF-UHFFFAOYSA-J |
SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cl-].[Cl-].[Ru+].[Ru+] |
SMILES canonique |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















